molecular formula C16H15N3O4S B2944911 1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795191-56-8

1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2944911
CAS No.: 1795191-56-8
M. Wt: 345.37
InChI Key: ONNQOXMPLLJBFJ-UHFFFAOYSA-N
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Description

1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound characterized by its unique molecular structure, which includes a quinoline ring, a sulfonyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of quinolin-8-ylsulfonyl chloride. This intermediate is then reacted with azetidin-3-ylamine under controlled conditions to form the azetidine ring. Subsequent cyclization reactions lead to the formation of the pyrrolidine-2,5-dione moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different physical and chemical properties.

Scientific Research Applications

1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme activities.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It can be utilized in the production of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

  • Quinoline derivatives: These compounds share the quinoline ring but may have different substituents or functional groups.

  • Sulfonyl-containing compounds: These compounds contain sulfonyl groups but differ in their overall structure and properties.

  • Pyrrolidine-2,5-dione derivatives: These compounds have the pyrrolidine-2,5-dione moiety but may vary in their other structural features.

The uniqueness of this compound lies in its specific combination of structural elements, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-quinolin-8-ylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-14-6-7-15(21)19(14)12-9-18(10-12)24(22,23)13-5-1-3-11-4-2-8-17-16(11)13/h1-5,8,12H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNQOXMPLLJBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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